molecular formula C19H19N7 B2510105 2-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380186-31-0

2-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2510105
CAS No.: 2380186-31-0
M. Wt: 345.41
InChI Key: UOCYZRNQYRWBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, pyrazolo[3,4-d]pyrimidine, azetidinyl, and benzodiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to alterations in cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.

    Benzodiazole derivatives: Compounds with the benzodiazole moiety are known for their diverse pharmacological properties.

    Azetidinyl derivatives: These compounds contain the azetidinyl ring and are studied for their potential therapeutic applications.

Uniqueness

2-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of its structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-24-18-14(8-22-24)19(21-11-20-18)25-9-13(10-25)26-16-5-3-2-4-15(16)23-17(26)12-6-7-12/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCYZRNQYRWBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.